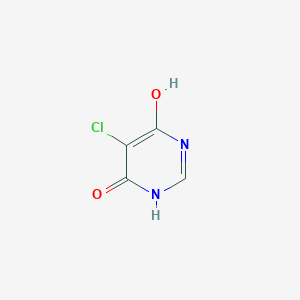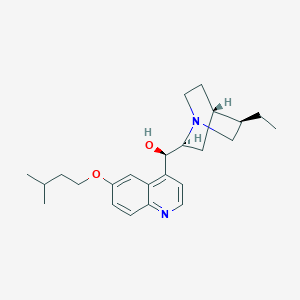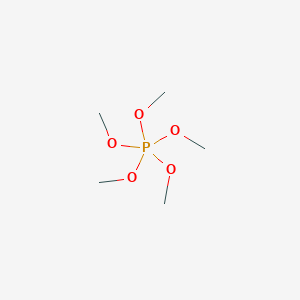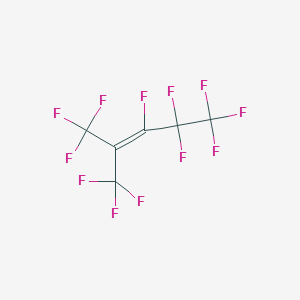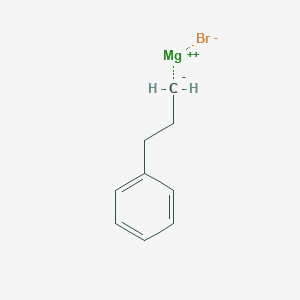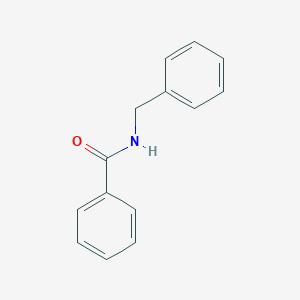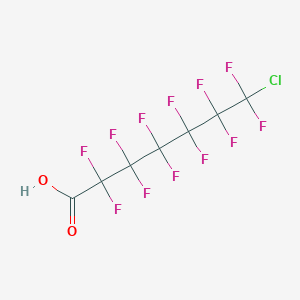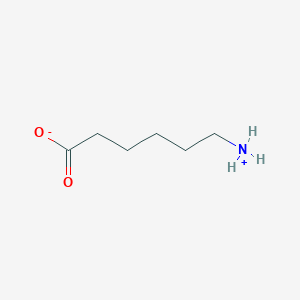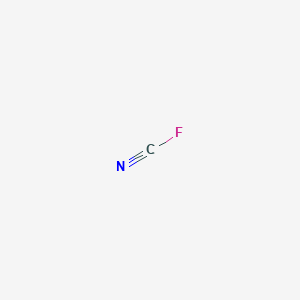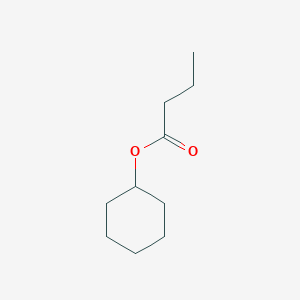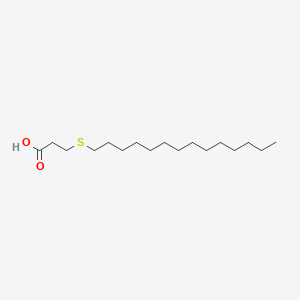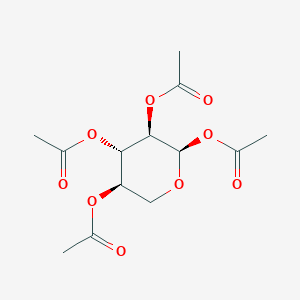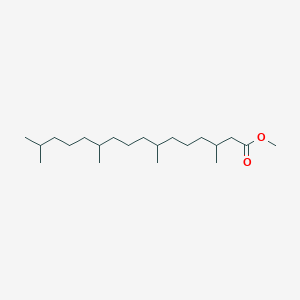![molecular formula Al2O3 B072845 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane CAS No. 1317-82-4](/img/structure/B72845.png)
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane, also known as TAD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TAD is a bicyclic compound that contains three oxygen atoms and one aluminum atom in its structure. It is a white, crystalline solid that is soluble in polar solvents such as water and ethanol.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Material Science
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane and its related compounds have significant applications in synthetic chemistry and material science. The synthesis and structure of similar complex bicyclic compounds, such as 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane, have been explored for their unique structural characteristics, such as short distances between key atoms and unusual interactions observed through NMR, X-ray analysis, and electronic spectroscopy (Andō, Watanabe, & Choi, 1995).
High Energy Density Materials
Studies have been conducted on polynitrobicyclo[1.1.1]pentanes, which share a similar structural framework with 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane, in search of novel high energy density materials (HEDMs). These compounds, due to their high heat of formation and significant energetic characteristics, are being considered for defense applications (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Medicinal Chemistry
In the realm of medicinal chemistry, the bicyclo[1.1.1]pentane structure, a related compound, has been increasingly utilized due to its beneficial physicochemical properties and applications as functional group bioisosteres. This exploration highlights the potential of bicyclic structures like 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane in drug discovery (Bauer et al., 2021).
Thermal Stability and Pyrolysis
The thermal stability and pyrolysis mechanisms of bicyclic compounds, similar in structure to 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane, have been theoretically studied. These studies provide insights into the bond dissociation energies and potential trigger bonds in pyrolysis mechanisms, which are crucial for understanding the thermal behavior of such complex molecules (Bozkaya & Özkan, 2012).
Eigenschaften
IUPAC Name |
2,4,5-trioxa-1,3-dialuminabicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQGVIAIRXVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Al]2O[Al]1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.961 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

